1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol were not found, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Organocatalysis
Compounds related to "1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol" have been studied for their roles in asymmetric catalysis, highlighting their potential in facilitating chemical reactions with high selectivity. For instance, derivatives of pyrrolidin-3-ol serve as chiral organocatalysts in asymmetric Michael addition reactions, achieving good to high yields and excellent enantioselectivities. This suggests the potential of "this compound" in asymmetric synthesis, leveraging its structural features to influence reaction pathways and outcomes (Cui Yan-fang, 2008).
Medicinal Chemistry
In medicinal chemistry, structurally related compounds have been utilized as key intermediates in the synthesis of therapeutic agents. For example, pyrrolidin derivatives have been instrumental in developing treatments for idiopathic pulmonary fibrosis, showcasing the compound's utility in drug synthesis and design. The strategic use of pyrrolidin-3-ol derivatives in constructing complex molecules underscores their value in developing pharmacologically active agents (Niall A. Anderson et al., 2016).
Material Science
In material science, the incorporation of pyrrolidin derivatives into polymers and other materials has been explored to modulate physical properties and functionalities. For instance, compounds with pyrrolidin moieties have been synthesized for use in organic light-emitting diodes (OLEDs), indicating the potential of "this compound" in electronic and optoelectronic applications. The ability to influence electronic properties through structural modification highlights the compound's versatility in material science applications (Phu Si Ngo et al., 2019).
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-5-10(2)7-11(6-9)13(16)14-4-3-12(15)8-14/h5-7,12,15H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHPXPWRCPDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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